2-Amino-5-(4-tert-butylphenyl)sulfanylbenzenesulfonic acid
Description
. This compound features a complex structure with both amino and sulfonic acid functional groups, making it versatile for various chemical reactions and applications.
Properties
IUPAC Name |
2-amino-5-(4-tert-butylphenyl)sulfanylbenzenesulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S2/c1-16(2,3)11-4-6-12(7-5-11)21-13-8-9-14(17)15(10-13)22(18,19)20/h4-10H,17H2,1-3H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLEKCVRQOKBUMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)SC2=CC(=C(C=C2)N)S(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(4-tert-butylphenyl)sulfanylbenzenesulfonic acid typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale sulfonation and amination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(4-tert-butylphenyl)sulfanylbenzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or sulfinate.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions often involve specific solvents and temperatures to optimize the reaction rates and yields.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, sulfonates, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Amino-5-(4-tert-butylphenyl)sulfanylbenzenesulfonic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as surfactants and polymers.
Mechanism of Action
The mechanism by which 2-Amino-5-(4-tert-butylphenyl)sulfanylbenzenesulfonic acid exerts its effects involves its interaction with molecular targets, such as enzymes and receptors. The compound’s amino and sulfonic acid groups can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the particular application and the molecular targets being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonic acid derivatives and amino-substituted aromatic compounds, such as:
- 2-Amino-5-(4-methylphenyl)sulfanylbenzenesulfonic acid
- 2-Amino-5-(4-ethylphenyl)sulfanylbenzenesulfonic acid
- 2-Amino-5-(4-isopropylphenyl)sulfanylbenzenesulfonic acid
Uniqueness
What sets 2-Amino-5-(4-tert-butylphenyl)sulfanylbenzenesulfonic acid apart is its tert-butylphenylsulfanyl group, which imparts unique steric and electronic properties. These properties can influence the compound’s reactivity and interactions with other molecules, making it particularly valuable in specific applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
